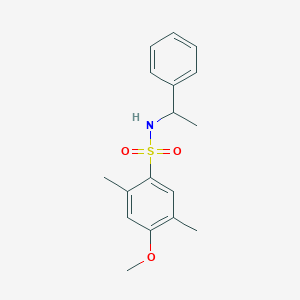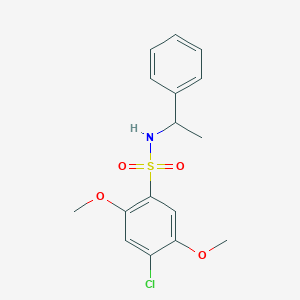![molecular formula C26H21Cl2N3O3 B288639 5-{[4-(2,5-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288639.png)
5-{[4-(2,5-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[4-(2,5-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is also known as SDZ 216-525 and has been found to have a range of biochemical and physiological effects that make it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 5-{[4-(2,5-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione is not fully understood. However, it is thought to work by blocking the activity of dopamine receptors in the brain. This leads to a decrease in dopamine transmission, which is thought to be responsible for the antipsychotic and antidepressant effects of this compound.
Biochemical and Physiological Effects
In addition to its effects on dopamine receptors, this compound has been found to have a range of other biochemical and physiological effects. For example, it has been found to increase the levels of the neurotransmitter serotonin in the brain, which is thought to contribute to its antidepressant effects. It has also been found to have antioxidant and anti-inflammatory properties, which may have potential therapeutic applications in a range of other conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-{[4-(2,5-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione is its potent and selective activity on dopamine receptors. This makes it a useful tool for studying the role of dopamine in mental health disorders. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-{[4-(2,5-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione. One potential direction is to investigate its potential therapeutic applications in other conditions, such as Parkinson's disease and Alzheimer's disease. Another direction is to study its effects on other neurotransmitter systems, such as the glutamate system. Finally, further research is needed to fully understand the mechanism of action of this compound and to develop more potent and selective derivatives.
Métodos De Síntesis
The synthesis of 5-{[4-(2,5-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione involves several steps. The starting material is 4-methylbenzaldehyde, which is reacted with 2,5-dichlorophenyl hydrazine to form the corresponding hydrazone. This hydrazone is then reacted with phosgene to form the isocyanate intermediate, which is then reacted with 4-methylphenyl isocyanate and piperazine to form the final product.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 5-{[4-(2,5-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione have been extensively studied. This compound has been found to have potent antipsychotic and antidepressant effects, making it a promising candidate for the treatment of mental health disorders such as schizophrenia and depression.
Propiedades
Fórmula molecular |
C26H21Cl2N3O3 |
|---|---|
Peso molecular |
494.4 g/mol |
Nombre IUPAC |
5-[4-(2,5-dichlorophenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C26H21Cl2N3O3/c1-16-2-6-19(7-3-16)31-25(33)20-8-4-17(14-21(20)26(31)34)24(32)30-12-10-29(11-13-30)23-15-18(27)5-9-22(23)28/h2-9,14-15H,10-13H2,1H3 |
Clave InChI |
UQHXHSNJXUXZPZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)N4CCN(CC4)C5=C(C=CC(=C5)Cl)Cl |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)N4CCN(CC4)C5=C(C=CC(=C5)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















